molecular formula C15H27BrO2 B1213263 11-Bromoundecyl methacrylate CAS No. 33795-49-2

11-Bromoundecyl methacrylate

Cat. No.: B1213263
CAS No.: 33795-49-2
M. Wt: 319.28 g/mol
InChI Key: MBGPMDXXPUWUIJ-UHFFFAOYSA-N
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Description

11-Bromoundecyl methacrylate is an organic compound that belongs to the class of methacrylate esters It is characterized by the presence of a bromine atom attached to the eleventh carbon of an undecyl chain, which is further linked to a methacrylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-bromoundecyl methacrylate typically involves the esterification of 11-bromoundecanol with methacryloyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Reactants: 11-bromoundecanol and methacryloyl chloride.

    Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane.

    Catalyst/Base: Triethylamine.

    Reaction Conditions: The reaction mixture is stirred at room temperature under a nitrogen atmosphere to prevent polymerization of the methacryloyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 11-Bromoundecyl methacrylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of functionalized derivatives.

    Polymerization: The methacrylate group can undergo free radical polymerization to form homopolymers or copolymers with other monomers.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in solvents like toluene or ethyl acetate under inert atmosphere.

Major Products:

    Functionalized Polymers: Substitution reactions yield polymers with various functional groups, enhancing their applicability in different fields.

    Cross-linked Polymers: Polymerization can lead to cross-linked networks, especially when using multifunctional monomers.

Scientific Research Applications

11-Bromoundecyl methacrylate has diverse applications in scientific research, including:

    Polymer Chemistry: Used as a monomer for the synthesis of functionalized polymers and copolymers with tailored properties.

    Surface Modification: Employed in the modification of surfaces to introduce reactive sites for further functionalization.

    Biomedical Applications: Utilized in the development of drug delivery systems, hydrogels, and tissue engineering scaffolds.

    Material Science: Applied in the creation of advanced materials with specific mechanical, thermal, or chemical properties.

Mechanism of Action

The mechanism of action of 11-bromoundecyl methacrylate primarily involves its reactivity towards nucleophiles and its ability to undergo polymerization. The bromine atom serves as a leaving group in substitution reactions, allowing the introduction of various functional groups. The methacrylate group participates in free radical polymerization, forming polymer chains or networks.

Molecular Targets and Pathways:

    Nucleophilic Substitution: The bromine atom is targeted by nucleophiles, leading to the formation of new carbon-nucleophile bonds.

    Polymerization: The methacrylate group undergoes radical initiation, propagation, and termination steps to form polymers.

Comparison with Similar Compounds

    11-Bromoundecyl Acrylate: Similar structure but with an acrylate group instead of a methacrylate group.

    11-Iodoundecyl Methacrylate: Contains an iodine atom instead of bromine, affecting its reactivity and applications.

    11-Chloroundecyl Methacrylate: Contains a chlorine atom, offering different reactivity patterns compared to bromine.

Uniqueness: 11-Bromoundecyl methacrylate is unique due to the balance between the reactivity of the bromine atom and the polymerizability of the methacrylate group. This combination allows for versatile applications in polymer synthesis and functionalization.

Properties

IUPAC Name

11-bromoundecyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27BrO2/c1-14(2)15(17)18-13-11-9-7-5-3-4-6-8-10-12-16/h1,3-13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGPMDXXPUWUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187456
Record name 11-Bromoundecyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33795-49-2
Record name 11-Bromoundecyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033795492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Bromoundecyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

19.2 g (76.4 mmol) 11-bromo-1-undecanol, 7.2 g (84.1 mmol) methacrylic acid and 1.03 g (8.4 mmol) 4-dimethylaminopyridine were dissolved in 157 ml dichloromethane. The solution was subsequently cooled to 0° C. and then a solution of 17.4 g (84.2 mmol) dicyclohexylcarbodiimide in 80 ml dichloromethane was added dropwise, in the course of 45 minutes at 0° C. The reaction was allowed to warm to room temperature, stirred for 19 hours and filtered. The filtrate was concentrated by evaporation. Chromatography of the residue on 170 g silica gel using toluene yielded 19.3 g (98.4%) 2-methylacrylic acid 11-bromoundecyl ester.
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
catalyst
Reaction Step One
Quantity
157 mL
Type
solvent
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methyl methacrylate (1.15 L, stabilised with 50 ppm of BHT), 11-bromoundecanol (200 g, 0.8 mole) and titanium tetraisopropoxide (11.4 g, 0.04 mole) are mixed together. A constant slow stream of dry air is bubbled through the reaction mixture during the reaction. The reaction mixture is heated under gentle reflux for 1 hour (internal temperature 90°). After this reflux period the methyl methacrylate/methanol azeotrope is removed under atmospheric distillation. During this time the internal temperature rises to 104° and the temperature at the still head rises from 65° to 101° (a total of 550 ml of distillate is collected). The reaction mixture is then cooled to 40° and quenched with water (1.5 ml, 2 equiv. based on titanium tetraisopropoxide). The resulting mixture is stirred for 3 hours then treated with celite (20 g). After stirring for a further 10 minutes the reaction mixture is filtered through a pad of celite. The filter pad is washed with methyl methacrylate (50 ml). The filtrate and wash are combined and distilled under vacuum (4-10 mmHg) at room temperature, then at 50°-60° to remove last traces of methyl methacrylate. During distillation a slow stream of dry air is bubbled through the residue in the distillation vessel. The product, 11-bromoundecyl methacrylate (233 g, 91% yield) is obtained as a pale yellow oil.
Quantity
1.15 L
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
catalyst
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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